2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Description
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16ClN·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJSIJZTHNNAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-85-2 | |
| Record name | Pyrrolidine, 2-[(2-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl methyl sulfone
- 2-(2-Chlorophenyl)-2-methylpyrrolidine
- 2-Chlorobenzyl chloride
Uniqueness
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a synthetic compound notable for its pyrrolidine structure and the presence of a 2-chlorophenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in pharmaceutical development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is C12H16ClN·HCl, with a molecular weight of approximately 240.18 g/mol. The compound features a pyrrolidine ring substituted with a chlorophenylmethyl group, which enhances its solubility and stability in various biological environments.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN·HCl |
| Molecular Weight | 240.18 g/mol |
| Solubility | Soluble in water |
| Structure | Pyrrolidine ring with chlorophenyl substitution |
The biological activity of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl group may enhance binding affinity to these targets, leading to modulation of various biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Research Findings
Several studies have been conducted to evaluate the biological activities of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride:
-
Antimicrobial Studies :
- A study reported minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 6.25 to 12.5 μg/mL .
- The compound also demonstrated antifungal activity against Candida albicans with an MIC of 12.5 μg/mL .
-
Anticancer Studies :
- In vitro studies indicated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 μM for MCF-7 cells, suggesting moderate potency.
- Mechanistic Insights :
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride against a panel of pathogenic bacteria and fungi. The results indicated that the compound effectively inhibited growth across multiple strains, demonstrating its potential as a lead candidate for antibiotic development.
Case Study 2: Cancer Cell Line Evaluation
A study evaluated the effects of this compound on various cancer cell lines. The findings showed significant reductions in cell viability correlated with increased concentrations of the compound, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
